REACTION_CXSMILES
|
[NH2:1]/[C:2](=[C:5](\[N:8]=[CH:9][O:10][CH3:11])/[C:6]#[N:7])/[C:3]#[N:4].ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>C(#N)C>[CH3:11][O:10][C:9]1[NH:8][C:5]([C:6]#[N:7])=[C:2]([C:3]#[N:4])[N:1]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N/C(/C#N)=C(/C#N)\N=COC
|
Name
|
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 days
|
Duration
|
4 d
|
Type
|
ADDITION
|
Details
|
Silica gel (100 g) was added
|
Type
|
CUSTOM
|
Details
|
the acetonitrile was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
The silica gel was extracted with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
The dichloromethane solution was concentrated to dryness in vacuo
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a light yellow solid
|
Type
|
CUSTOM
|
Details
|
that was crystallized from water
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1NC(=C(N1)C#N)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |